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Compound of Interest

Compound Name: 4-Phenylpyridine N-oxide

Cat. No.: B075289 Get Quote

Application Notes and Protocols for 4-
Phenylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions

involving 4-Phenylpyridine N-oxide. It includes information on its synthesis, physical and

chemical properties, and its applications as a catalyst and a building block in organic synthesis

and medicinal chemistry.
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Property Value Reference

Chemical Name 4-Phenylpyridine N-oxide

Synonyms
4-Phenylpyridine 1-oxide, p-

Phenylpyridine N-oxide
[1]

CAS Number 1131-61-9 [2]

Molecular Formula C₁₁H₉NO [2]

Molecular Weight 171.20 g/mol [2]

Appearance
Beige to light brown crystalline

powder
[3]

Melting Point 153-155 °C [3]

Solubility

Soluble in common organic

solvents like chloroform and

methanol.

Storage
Store in a cool, dry place

under an inert atmosphere.
[3]

Synthesis of 4-Phenylpyridine N-oxide
4-Phenylpyridine N-oxide is typically synthesized by the oxidation of 4-phenylpyridine.

Several effective protocols are available, utilizing different oxidizing agents.

Synthesis Protocols
Here are three common methods for the synthesis of 4-Phenylpyridine N-oxide:

Method A: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)

This method is a widely used laboratory-scale synthesis.

Protocol:
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Dissolve 4-phenylpyridine (1.0 g, 6.44 mmol) in chloroform (20 mL) in a round-bottom

flask.

Cool the solution to 0 °C in an ice bath.

Slowly add m-CPBA (77%, 1.58 g, 7.08 mmol) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the mixture with chloroform (20 mL).

Add solid potassium carbonate (K₂CO₃) (3.56 g, 25.8 mmol) and stir vigorously for 15

minutes to neutralize the excess acid.

Filter the mixture to remove the solids.

Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine

(20 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield the product.

Method B: Oxidation with Hydrogen Peroxide and Tungstic Acid

This method provides a good yield using a catalytic amount of tungstic acid.

Protocol:

To a mixture of 4-phenylpyridine (1.55 g, 10.0 mmol) and tungstic acid (H₂WO₄) (0.125 g,

0.50 mmol), add 30% hydrogen peroxide (H₂O₂) (3.4 mL, 30 mmol).

Heat the mixture to 60 °C and stir for 24 hours.

Monitor the reaction by Gas Chromatography (GC) or TLC.

After completion, cool the reaction mixture to room temperature.
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Dilute with water (30 mL) and extract with dichloromethane (3 x 30 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate in vacuo to obtain the product.

Method C: Oxidation with Urea-Hydrogen Peroxide (UHP)

This protocol uses a stable and safe solid source of hydrogen peroxide.

Protocol:

Add 4-phenylpyridine (0.78 g, 5.0 mmol) to a solution of urea-hydrogen peroxide (UHP)

(3.29 g, 35.0 mmol) in formic acid (12 mL).

Stir the mixture at room temperature for 3-12 hours, monitoring by TLC.

Once the reaction is complete, add water (12 mL) to the reaction mixture.

Extract the aqueous solution with dichloromethane (3 x 7 mL).

Wash the combined organic layers with water (2 x 7 mL).

Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the

solvent under reduced pressure to afford the N-oxide.

Synthesis Data Summary
Method

Oxidizing
Agent

Solvent
Reaction
Time

Temperat
ure

Yield (%)
Referenc
e

A m-CPBA Chloroform 12 hours 0 °C to RT 86-90 [4]

B
H₂O₂ /

H₂WO₄
None 24 hours 60 °C ~90 [4]

C

Urea-

Hydrogen

Peroxide

Formic

Acid
3-12 hours

Room

Temp.
High [4]
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Applications in Catalysis
Pyridine N-oxides are effective catalysts for various organic transformations, acting as

nucleophilic catalysts. 4-Phenylpyridine N-oxide can be employed in reactions such as

phosphorylation and cyanosilylation.[3]

Representative Protocol: Catalytic Phosphorylation of
an Alcohol
This protocol is a representative example of using a pyridine N-oxide as a catalyst for the

phosphorylation of a primary alcohol.

Materials:

Primary alcohol (e.g., benzyl alcohol) (1.0 mmol)

Diphenylphosphoryl chloride (1.2 mmol)

4-Phenylpyridine N-oxide (0.05 mmol, 5 mol%)

Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

A base (e.g., propylene oxide or a non-nucleophilic amine base) (2.0 mmol)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

add the primary alcohol and 4-Phenylpyridine N-oxide.

Dissolve the solids in anhydrous dichloromethane.

Add the base to the solution.

Cool the mixture to 0 °C and add diphenylphosphoryl chloride dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Role in Drug Development
The N-oxide moiety is a significant functional group in medicinal chemistry.[5] It can be used to:

Increase solubility and modulate lipophilicity: The polar N-oxide group can enhance the

aqueous solubility of a drug molecule.

Act as a bioisostere: The N-oxide can replace other functional groups to improve

pharmacological properties.

Serve as a prodrug: In some cases, the N-oxide can be reduced in vivo to the parent

pyridine, which may be the active form of the drug.[5]

Pyridine N-oxide derivatives have shown a range of biological activities, including antibacterial

and anticancer properties. For instance, certain N-oxide containing compounds have been

investigated as antileishmanial agents, potentially acting through the release of nitric oxide and

inhibition of parasitic enzymes.[4]
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Synthesis Workflow for 4-Phenylpyridine N-oxide
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Catalytic Cycle of Pyridine N-oxide in Phosphorylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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